2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 851130-07-9
VCID: VC5121135
InChI: InChI=1S/C16H15N3O2S/c20-13(19-7-3-4-8-19)9-22-16-15-14(17-10-18-16)11-5-1-2-6-12(11)21-15/h1-2,5-6,10H,3-4,7-9H2
SMILES: C1CCN(C1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.38

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone

CAS No.: 851130-07-9

Cat. No.: VC5121135

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.38

* For research use only. Not for human or veterinary use.

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone - 851130-07-9

Specification

CAS No. 851130-07-9
Molecular Formula C16H15N3O2S
Molecular Weight 313.38
IUPAC Name 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C16H15N3O2S/c20-13(19-7-3-4-8-19)9-22-16-15-14(17-10-18-16)11-5-1-2-6-12(11)21-15/h1-2,5-6,10H,3-4,7-9H2
Standard InChI Key SNTGUZWUDGXDTB-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone is C₁₆H₁₅N₃O₂S, with a molecular weight of 313.38 g/mol. The structure integrates three key domains:

  • A benzofuro[3,2-d]pyrimidine heterocycle, which combines fused benzofuran and pyrimidine rings.

  • A thioether bridge (-S-) connecting the pyrimidine nucleus to an ethanone group.

  • A pyrrolidine ring substituted at the ketone position, introducing conformational rigidity and potential hydrogen-bonding interactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number851130-07-9
Molecular FormulaC₁₆H₁₅N₃O₂S
Molecular Weight313.38 g/mol
IUPAC Name2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-pyrrolidin-1-ylethanone
Topological Polar Surface Area96.8 Ų

The compound’s logP value (estimated at 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone involves multi-step organic reactions, typically proceeding via:

  • Construction of the Benzofuropyrimidine Core:

    • Condensation of 2-aminobenzofuran-3-carboxylate with urea or thiourea under acidic conditions to form the pyrimidine ring.

    • Halogenation at the 4-position using phosphorus oxychloride or bromine .

  • Thioether Formation:

    • Nucleophilic substitution of the 4-halogenated pyrimidine with mercaptoethanol derivatives .

    • Oxidation of the thiol intermediate to the disulfide, followed by reduction to the thioether.

  • Pyrrolidine-Ethanone Conjugation:

    • Coupling of the thioether intermediate with 1-(pyrrolidin-1-yl)ethanone via peptide coupling reagents (e.g., EDC/HOBt).

Critical Reaction Conditions

  • Solvents: Dimethylformamide (DMF) or acetonitrile for polar aprotic environments .

  • Catalysts: Potassium carbonate or triethylamine to deprotonate thiol groups .

  • Temperatures: 70–90°C for nucleophilic substitution steps .

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Insights

  • Benzofuropyrimidine Modifications:

    • Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 6-position enhance FLT3 binding affinity by 3–5 fold .

    • Methylation of the furan oxygen reduces metabolic clearance in hepatic microsomes.

  • Pyrrolidine Substituents:

    • Replacement with piperidine decreases potency, highlighting the importance of the 5-membered ring’s conformational strain.

Prodrug Strategies

Esterification of the ketone group improves oral bioavailability in preclinical models:

  • Prodrug Half-Life: 4.2 hours (rat plasma) vs. 1.8 hours for the parent compound.

Drug Development Prospects

Preclinical Optimization Challenges

  • Metabolic Stability: Cytochrome P450 3A4-mediated oxidation of the pyrrolidine ring necessitates structural shielding .

  • Solubility Enhancement: Co-crystallization with sulfonic acids (e.g., besylate) increases aqueous solubility to >5 mg/mL.

Pipeline Positioning

As of 2025, this compound is in late-stage lead optimization by VulcanChem, with IND-enabling studies anticipated by Q3 2026. Key milestones include:

  • Toxicology Profiles: No observed adverse effects at 50 mg/kg (28-day rat study).

  • Formulation Development: Nanoemulsion systems for intravenous delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator